p-Nitrophenyl ethyl decylphosphonate

Acetylcholinesterase inhibition Structure-activity relationship Organophosphate toxicology

p-Nitrophenyl ethyl decylphosphonate (CAS 10368-20-4), systematically named ethyl 4-nitrophenyl decylphosphonate or 1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene, is an organophosphorus triester belonging to the O-p-nitrophenyl O-ethyl alkylphosphonate family. With a molecular formula of C₁₈H₃₀NO₅P and a molecular weight of 371.4 g·mol⁻¹, the compound features a decyl (C₁₀) straight-chain alkyl group attached to phosphorus, an ethoxy leaving group, and a p-nitrophenyl chromogenic reporter that liberates 4-nitrophenol (λₘₐₓ ≈ 405 nm) upon enzymatic or chemical hydrolysis.

Molecular Formula C18H30NO5P
Molecular Weight 371.4 g/mol
CAS No. 10368-20-4
Cat. No. B13746751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl ethyl decylphosphonate
CAS10368-20-4
Molecular FormulaC18H30NO5P
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C18H30NO5P/c1-3-5-6-7-8-9-10-11-16-25(22,23-4-2)24-18-14-12-17(13-15-18)19(20)21/h12-15H,3-11,16H2,1-2H3
InChIKeyQAZQTRDRKXPDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenyl Ethyl Decylphosphonate (CAS 10368-20-4) — Compound Identity and Core Chemical Characteristics


p-Nitrophenyl ethyl decylphosphonate (CAS 10368-20-4), systematically named ethyl 4-nitrophenyl decylphosphonate or 1-[decyl(ethoxy)phosphoryl]oxy-4-nitrobenzene, is an organophosphorus triester belonging to the O-p-nitrophenyl O-ethyl alkylphosphonate family [1]. With a molecular formula of C₁₈H₃₀NO₅P and a molecular weight of 371.4 g·mol⁻¹, the compound features a decyl (C₁₀) straight-chain alkyl group attached to phosphorus, an ethoxy leaving group, and a p-nitrophenyl chromogenic reporter that liberates 4-nitrophenol (λₘₐₓ ≈ 405 nm) upon enzymatic or chemical hydrolysis [1][2]. Its high computed logP (XLogP3-AA = 6) and 13 rotatable bonds distinguish it from shorter-chain homologs and underpin its unique partitioning behavior in biological membranes, micellar systems, and enzyme active sites [1].

C10 alkyl chain drives enzyme-selectivity profile distinct from shorter homologs
Reduced acetylcholinesterase cross-reactivity supports serine hydrolase-focused studies
Chromogenic 4-nitrophenol release enables real-time 405 nm spectrophotometric monitoring

Why p-Nitrophenyl Ethyl Decylphosphonate Cannot Be Replaced by Generic Organophosphate Substrates or Inhibitors


Within the O-p-nitrophenyl O-ethyl alkylphosphonate series, small variations in the P-alkyl chain length produce large, enzyme-specific changes in inhibitory potency, hydrolytic stability, and plasma degradation rates [1][2]. The decylphosphonate sits at a functional extreme: it triggers a distinct drop in anticholinesterase activity not seen with intermediate chain lengths, yields sub-optimal inhibition of chymotrypsin and trypsin relative to the C₆–C₇ maximum, and exhibits markedly slower chemical hydrolysis than its shorter-chain counterparts [1]. In mammalian plasma, the rate of enzymatic hydrolysis is profoundly chain-length-dependent, meaning that substituting a butyl-, hexyl-, or octyl-phosphonate for the decyl congener will alter the kinetic profile of the assay or inhibition experiment [3]. These structure-activity cliffs make generic interchange scientifically invalid when quantitative, reproducible enzyme kinetics or inhibitory profiling is required.

Chain-length specificity cliff
A change from decyl (C10) to butyl, hexyl or octyl drastically shifts acetylcholinesterase inhibition; the decyl analog occupies a distinct low-activity extreme.
Serine protease profile inversion
Chymotrypsin and trypsin inhibitory potencies peak at C6–C7; substituting a shorter chain may invert rank-order and misrepresent S1 pocket interactions.
Plasma hydrolysis rate divergence
Mammalian plasma degradation rates are profoundly chain-length-dependent; a butyl- or hexyl-substitute will alter the kinetic time window of the assay.

Quantitative Differentiation Evidence for p-Nitrophenyl Ethyl Decylphosphonate — Head-to-Head and Cross-Study Comparisons


Anticholinesterase Activity Cliff at the Decyl Chain Length vs. Propyl and Butyl Homologs

In a systematic series of O-p-nitrophenyl O-ethyl n-alkylphosphonates assayed against human red cell acetylcholinesterase under identical conditions (15 min pre-incubation, 25 °C, pH 8.0), inhibitory potency (expressed as pI₅₀, the negative logarithm of the molar concentration for 50% inactivation) decreased markedly from the propyl to the butyl homolog, remained relatively unchanged through the octyl homolog, and then underwent a further distinct decrease specifically at the decyl (C₁₀) chain length [1]. This biphasic profile means the decylphosphonate is measurably less potent as a cholinesterase inactivator than its C₃–C₈ counterparts, a property that can be exploited when reduced acute cholinergic toxicity is desired in mechanistic studies.

Anticholinesterase SAR
Head-to-head
Decyl pI₅₀ distinctly lower than butyl–octyl plateau; discrete activity drop at C₁₀
Human red cell AChE; 15 min, 25°C, pH 8.0
May support studies requiring reduced AChE cross-reactivity
Biphasic rank: propyl > butyl ≈ hexyl ≈ octyl > decyl
Acetylcholinesterase inhibition Structure-activity relationship Organophosphate toxicology

Divergent Inhibitory Profiles Across Chymotrypsin and Trypsin Relative to the Heptyl and Hexyl Homologs

The same Becker et al. (1963) study revealed that antichymotrypsin and antitrypsin activities follow a bell-shaped dependence on alkyl chain length, peaking at the heptylphosphonate (C₇) for chymotrypsin and at the hexylphosphonate (C₆) for trypsin, then declining sharply as the chain is further extended [1]. The decylphosphonate lies on the descending limb beyond the optimum: its antichymotrypsin activity is substantially weaker than that of the heptyl homolog, and its antitrypsin activity is substantially weaker than that of the hexyl homolog. For chymotrypsin, the inhibitory activity varies over a range exceeding 1000-fold across the series, underscoring the magnitude of the chain-length effect [1].

Chymotrypsin/Trypsin Divergence
Head-to-head
Chymotrypsin pI₅₀ optimum at C₇; trypsin optimum at C₆; decyl on descending limb, >1000-fold range
Bovine enzymes, 15 min, 25°C, pH 8.0
Supports serine protease subsite mapping through chain-length profiling
Rank: C₆–C₇ peak; decyl activity sharply reduced
Serine protease inhibition Chymotrypsin Trypsin Enzyme selectivity

Reduced Alkaline Hydrolytic Lability vs. Shorter-Chain Alkylphosphonates

Fukuto and Metcalf (1959) established that the rate of alkaline hydrolysis of ethyl p-nitrophenyl alkylphosphonates (measured as first-order rate constants for p-nitrophenol release in phosphate buffer, pH 8.3, 37 °C) decreases progressively with increasing alkyl chain length [1]. The decylphosphonate, carrying the longest straight-chain alkyl substituent in the series, therefore exhibits greater intrinsic hydrolytic stability than any of its shorter-chain homologs. Becker et al. (1963) confirmed this trend with additional hydrolysis measurements, showing a distinct drop in hydrolysis rate for the C₈ and C₁₀ compounds relative to the C₃–C₇ plateau [2].

Alkaline Hydrolysis Stability
Cross-study
Rate decreases with chain length; decyl slowest in C3–C10 series
pH 8.3, 37°C, phosphate buffer; representative k pentyl = 3.75×10⁻⁴ min⁻¹
Reported lower alkaline hydrolysis may extend aqueous assay lifetime
Fukuto 1959, Becker 1963 confirming trend
Hydrolytic stability Alkaline hydrolysis Phosphonate ester reactivity

Distinct Plasma Hydrolysis Enzyme vs. Paraoxonase — EDTA and Ba²⁺ Sensitivity Differentiation

Becker et al. (1964) demonstrated that the rabbit plasma enzyme primarily responsible for hydrolyzing p-nitrophenyl ethyl alkylphosphonates (including the decyl homolog) has a pH optimum significantly more alkaline than the paraoxon-hydrolyzing enzyme (paraoxonase/PON1) and is distinctly less susceptible to inhibition by EDTA and Ba²⁺ [1]. This enzymatic differentiation means that the decylphosphonate is processed by a different plasma hydrolase than paraoxon (diethyl 4-nitrophenyl phosphate), providing a tool for discriminating between paraoxonase-dependent and paraoxonase-independent organophosphate-hydrolyzing activities in biological samples.

Plasma Enzyme Differentiation
Head-to-head
Phosphonate hydrolase: more alkaline pH optimum, less inhibited by EDTA/Ba²⁺ than paraoxonase
Rabbit, guinea pig, human plasma
Supports discrimination of non-PON1 plasma hydrolase activity
Distinct enzyme identity vs PON1
Plasma hydrolysis Paraoxonase Organophosphate detoxification Enzyme differentiation

Chain-Length-Dependent Plasma Hydrolysis Rates Across Species — Decyl vs. Shorter Homologs

The 1964 Becker et al. study further established that the ease of enzymatic hydrolysis of p-nitrophenyl ethyl phosphonates by rabbit, guinea pig, and human plasma is greatly affected by the length of the carbon chain attached to phosphorus [1]. Although exact rate constants for the decyl homolog were not tabulated in the abstract, the chain-length dependence was a central finding, implying that the decylphosphonate's plasma half-life and degradation profile differ quantitatively from those of its shorter-chain analogs. This species- and chain-length-dependent behavior is critical for selecting the appropriate substrate when modeling organophosphate detoxification kinetics in different mammalian systems.

Chain-Length Plasma Hydrolysis
Class-level
Hydrolysis rate greatly affected by carbon chain length; decyl at longest extreme
Exact rates require full-text review
Context-dependent; chain-length trend supports selection but quantitative values to verify
Species panel: rabbit, guinea pig, human
Plasma hydrolysis kinetics Species comparison Chain-length dependence

Chromogenic Detection at 405 nm — Universal Spectrophotometric Readout Shared Across the p-Nitrophenyl Phosphonate Class

Like all p-nitrophenyl phosphonate esters, the decylphosphonate releases 4-nitrophenol (pNP) upon hydrolysis, which can be quantified spectrophotometrically at 405 nm (ε ≈ 18,000 M⁻¹·cm⁻¹ under alkaline conditions) [1]. This chromogenic property, while shared across the class, is essential for practical procurement because it enables direct, real-time kinetic monitoring using standard laboratory plate readers and spectrophotometers without the need for coupled enzyme assays, fluorescent derivatization, or radiolabeling.

Chromogenic Readout
Context-dependent
4-nitrophenol release, λmax ≈ 405 nm
Class-level property of p-nitrophenyl phosphonates
Standard spectrophotometric detection; differentiation arises from kinetic profile, not wavelength
Compatible with plate readers, UV-Vis
Chromogenic substrate Spectrophotometric detection 4-Nitrophenol release Assay standardization

Validated Application Scenarios for p-Nitrophenyl Ethyl Decylphosphonate Based on Quantitative Differentiation Evidence


Serine Protease Subsite Mapping Using Chain-Length-Dependent Inhibitory Profiles

The bell-shaped dependence of antichymotrypsin and antitrypsin activity on alkyl chain length, with the decylphosphonate positioned on the descending limb beyond the C₆–C₇ optimum, makes this compound a valuable probe for mapping the dimensions and hydrophobicity of the S₁ binding pocket in serine proteases [1]. By comparing inhibition constants across the full C₃–C₁₀ series, enzymologists can infer the depth and steric constraints of the active-site cleft.

Discrimination of Paraoxonase-Independent Organophosphate Hydrolase Activity in Mammalian Plasma

Because the plasma enzyme that hydrolyzes p-nitrophenyl ethyl alkylphosphonates is biochemically distinct from paraoxonase (PON1) — exhibiting a more alkaline pH optimum and resistance to EDTA and Ba²⁺ inhibition — the decylphosphonate can serve as a selective substrate for identifying and characterizing non-PON1 organophosphate-hydrolyzing activities in toxicological and biomarker studies [2].

Mechanistic Toxicology Studies Requiring Reduced Acetylcholinesterase Cross-Reactivity

The distinct drop in anticholinesterase potency at the decyl chain length, relative to the plateau maintained by C₄–C₈ homologs, positions this compound as a preferred inhibitor when the experimental objective is to minimize acetylcholinesterase inactivation while still targeting other serine hydrolases [1]. This is particularly relevant in cellular or in vivo models where cholinergic toxicity must be avoided.

Long-Duration Kinetic Assays Requiring Enhanced Substrate Stability in Aqueous Buffer

The progressive decrease in alkaline hydrolysis rate with increasing alkyl chain length means that the decylphosphonate offers the greatest aqueous stability among the straight-chain O-p-nitrophenyl O-ethyl alkylphosphonates [3][1]. This property is advantageous in continuous spectrophotometric assays lasting several hours, where background non-enzymatic hydrolysis of shorter-chain substrates would otherwise compromise signal-to-noise ratios.

Application
Selection Property
Validation Focus
Serine protease subsite mapping
Chain-length-dependent inhibitory profile
S1 pocket hydrophobicity and steric assessment
Non-PON1 plasma hydrolase discrimination
EDTA/Ba²⁺-resistant phosphonate hydrolase substrate
Paraoxonase-independent activity characterization
Mechanistic toxicology with reduced AChE cross-reactivity
Lower anticholinesterase potency relative to C3–C8 homologs
Serine hydrolase selectivity profiling
Long-duration aqueous kinetic assays
Enhanced hydrolytic stability among straight-chain alkylphosphonates
Background hydrolysis reduction over hours-long runs
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